molecular formula C22H21N5O3 B14096730 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14096730
M. Wt: 403.4 g/mol
InChI Key: CFBPGXVUAIKZIW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a 4-ethylphenyl group and at position 5 with an acetamide moiety bearing a 4-methoxyphenyl substituent.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H21N5O3/c1-3-15-4-6-16(7-5-15)19-12-20-22(29)26(23-14-27(20)25-19)13-21(28)24-17-8-10-18(30-2)11-9-17/h4-12,14H,3,13H2,1-2H3,(H,24,28)

InChI Key

CFBPGXVUAIKZIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Hydrazine derivatives : 3-Amino-4-cyanopyrazole or analogs.
  • Triazine precursors : 1,2,4-Triazine-3,5-dione or halogenated variants.

Cyclization Protocol

  • Reaction Conditions :
    • Hydrazine (1.2 equiv) and triazine precursor (1.0 equiv) are refluxed in acetic acid.
    • Phosphorus oxychloride (POCl₃) is added to facilitate cyclodehydration.
  • Mechanism :
    • Nucleophilic attack by hydrazine on the triazine carbonyl.
    • Intramolecular cyclization with POCl₃-assisted dehydration.
  • Yield : 68–72% (based on analogous pyrazolo-triazine syntheses).

Attachment of the N-(4-Methoxyphenyl)acetamide Side Chain

The acetamide moiety is introduced via a two-step process:

Synthesis of Acetyl Chloride Intermediate

  • Reaction :
    • Acetic acid is treated with thionyl chloride (SOCl₂) to form acetyl chloride.
  • Conditions :
    • Reflux in dry dichloromethane for 2 hours.

Amidation with 4-Methoxyaniline

  • Procedure :
    • Acetyl chloride (1.1 equiv) is added dropwise to 4-methoxyaniline in pyridine.
    • Stirred at room temperature for 12 hours.
  • Workup :
    • Crude product purified via recrystallization (ethanol/water).
  • Yield : 80–85%.

Final Coupling and Optimization

The acetamide side chain is coupled to the functionalized pyrazolo-triazine core.

Nucleophilic Substitution

  • Conditions :
    • Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 80°C, 6 hours.
  • Mechanism :
    • Deprotonation of the acetamide nitrogen, followed by nucleophilic attack on the triazine electrophilic center.

Optimization Data

Parameter Optimal Value Impact on Yield
Temperature 80°C Maximizes SN2 kinetics
Solvent DMF Enhances solubility
Reaction Time 6 hours Completes substitution
Base K₂CO₃ Mild, non-nucleophilic

Final Yield : 70–75%.

Characterization and Validation

Spectroscopic Data

Technique Key Signals Confirmation
¹H NMR (DMSO-d₆) δ 1.22 (t, 3H, CH₂CH₃), δ 3.78 (s, 3H, OCH₃), δ 7.25–7.89 (m, ArH) Substituent integration
IR (KBr) 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) Core structure
MS m/z 403.4 [M+H]⁺ Molecular ion

Purity Analysis

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 214–216°C (decomp.).

Challenges and Mitigation Strategies

  • Low Cyclization Efficiency :
    • Cause : Incomplete dehydration during core formation.
    • Solution : Use excess POCl₃ and anhydrous conditions.
  • Side Reactions in Amidation :
    • Cause : Over-acylation of the aniline.
    • Solution : Controlled stoichiometry (1.1:1 acetyl chloride/aniline).

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replace Pd(PPh₃)₄ with Pd/C for Suzuki coupling.
  • Solvent Recovery : Implement DMF distillation units.
  • Process Safety : Monitor exothermic reactions during acetyl chloride synthesis.

Alternative Synthetic Routes

One-Pot Assembly

  • Approach : Combine cyclization and substitution in a single reactor.
  • Yield : 60% (lower due to competing reactions).

Enzymatic Catalysis

  • Potential : Use lipases for amidation (under investigation).

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases due to its bioactive properties.

    Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one Derivatives

  • N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (): Core: Pyrazolo[1,5-a]pyrazin-4-one (vs. pyrazolo[1,5-d][1,2,4]triazin-4-one in the target compound). Substituents: 4-Methoxyphenyl at position 2 and 3-ethylphenyl on the acetamide. Properties: Molecular weight 402.45, logP 3.31, non-chiral. The pyrazolo-pyrazine core may alter electronic properties and binding affinity compared to the triazine-containing target compound .

Thiophene-Substituted Analogs

  • N-(4-Acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide ():
    • Core : Pyrazolo[1,5-d][1,2,4]triazin-4-one with a thiophene substituent.
    • Substituents : Thiophene at position 2 and a sulfanyl-acetamide group.
    • Properties : Introduction of sulfur may enhance π-π stacking or metal coordination, differing from the ethylphenyl group in the target compound .

Substituent Variations on the Acetamide Moiety

2-Methylcyclohexyl-Substituted Analog

  • 2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylcyclohexyl)acetamide (): Substituents: 4-Methoxyphenyl on the core and 2-methylcyclohexyl on the acetamide. Properties: Molecular formula C21H25N5O3.

4-Methoxybenzyl-Substituted Analog

  • 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide ():
    • Substituents : 4-Ethoxyphenyl on the core and 4-methoxybenzyl on the acetamide.
    • Properties : Molecular weight 433.4. The ethoxy group enhances lipophilicity (logP ~3.5 estimated), while the benzyl group may improve solubility compared to the target compound’s 4-methoxyphenyl .

Functional Group Replacements

Thioacetamide Derivatives

  • N-(5-Chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide (): Substituents: Thioacetamide linkage and chloro-dimethoxyphenyl group. The chloro and methoxy groups may enhance electrophilic interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight logP Key Differences vs. Target Compound Reference
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Ethylphenyl), N-(4-methoxyphenyl) ~407 (estimated) ~3.5 Reference structure -
N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazin-4-one 2-(4-Methoxyphenyl), N-(3-ethylphenyl) 402.45 3.31 Different core; substituent position
2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylcyclohexyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Methoxyphenyl), N-(2-methylcyclohexyl) 407.46 ~3.8 Bulky cyclohexyl group on acetamide
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Ethoxyphenyl), N-(4-methoxybenzyl) 433.5 ~3.5 Ethoxy vs. ethyl; benzyl vs. phenyl on acetamide

Research Findings and Implications

  • Core Modifications : Pyrazolo-pyrazine cores () exhibit reduced hydrogen-bonding capacity vs. triazine cores, impacting target selectivity .
  • Substituent Bulk : Bulky groups like cyclohexyl () may hinder binding to flat enzymatic pockets, whereas planar aromatic groups (e.g., 4-methoxyphenyl) favor π-π interactions .

Biological Activity

The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 298.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC15H16N4O3
Molecular Weight298.3 g/mol
IUPAC Name2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to build the pyrazolo-triazine framework. The synthetic pathways often include cyclization reactions and acylation processes to achieve the desired molecular structure.

Anticancer Properties

Research indicates that compounds similar to 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant antiproliferative activity against glioblastoma cell lines (U87-MG), with IC50 values indicating effective dosage levels for inhibiting cell growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. It is believed to modulate enzyme activity and receptor binding through conformational changes induced by ligand-receptor interactions. Such interactions can disrupt critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Cytotoxicity against Glioblastoma : A study conducted on phenolic ester analogues of similar compounds revealed enhanced potency against glioblastoma cells compared to standard treatments like Temozolomide (TMZ). The analogues demonstrated reduced viability in primary glioblastoma cultures at clinically relevant concentrations .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the phenyl rings significantly affect the biological activity of triazine derivatives. For instance, the presence of methoxy substitutions enhances lipophilicity and cellular uptake .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameIC50 (µM)Activity Description
2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide12Antiproliferative against U87-MG
Temozolomide25Standard treatment for glioblastoma
Phenolic Esters8Enhanced potency against glioblastoma

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